

# CCF642: A Novel Protein Disulfide Isomerase Inhibitor for Anti-Cancer Therapy

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## Compound of Interest

Compound Name: CCF642

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## Abstract

**CCF642** is a novel small molecule inhibitor of Protein Disulfide Isomerase (PDI) with potent anti-cancer activity, particularly demonstrating significant efficacy against multiple myeloma.[1][2][3] This document provides a comprehensive technical overview of **CCF642**, including its mechanism of action, preclinical data, and detailed experimental protocols. Discovered through a mechanistically unbiased screening of over 30,000 small molecules, **CCF642** selectively induces apoptosis in cancer cells by triggering acute endoplasmic reticulum (ER) stress.[1][2] Its efficacy is comparable to the first-line therapeutic bortezomib in preclinical models of multiple myeloma, suggesting its potential as a new therapeutic agent in oncology.[1][3]

## Introduction

Multiple myeloma is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow.[4] Despite recent advances in treatment, it remains largely incurable, with many patients developing resistance to existing therapies.[5] A promising therapeutic strategy involves targeting cellular processes that are essential for the survival of cancer cells. Multiple myeloma cells, due to their high rate of immunoglobulin secretion, are particularly dependent on the proper functioning of the endoplasmic reticulum (ER) for protein folding and are therefore vulnerable to ER stress.[3]

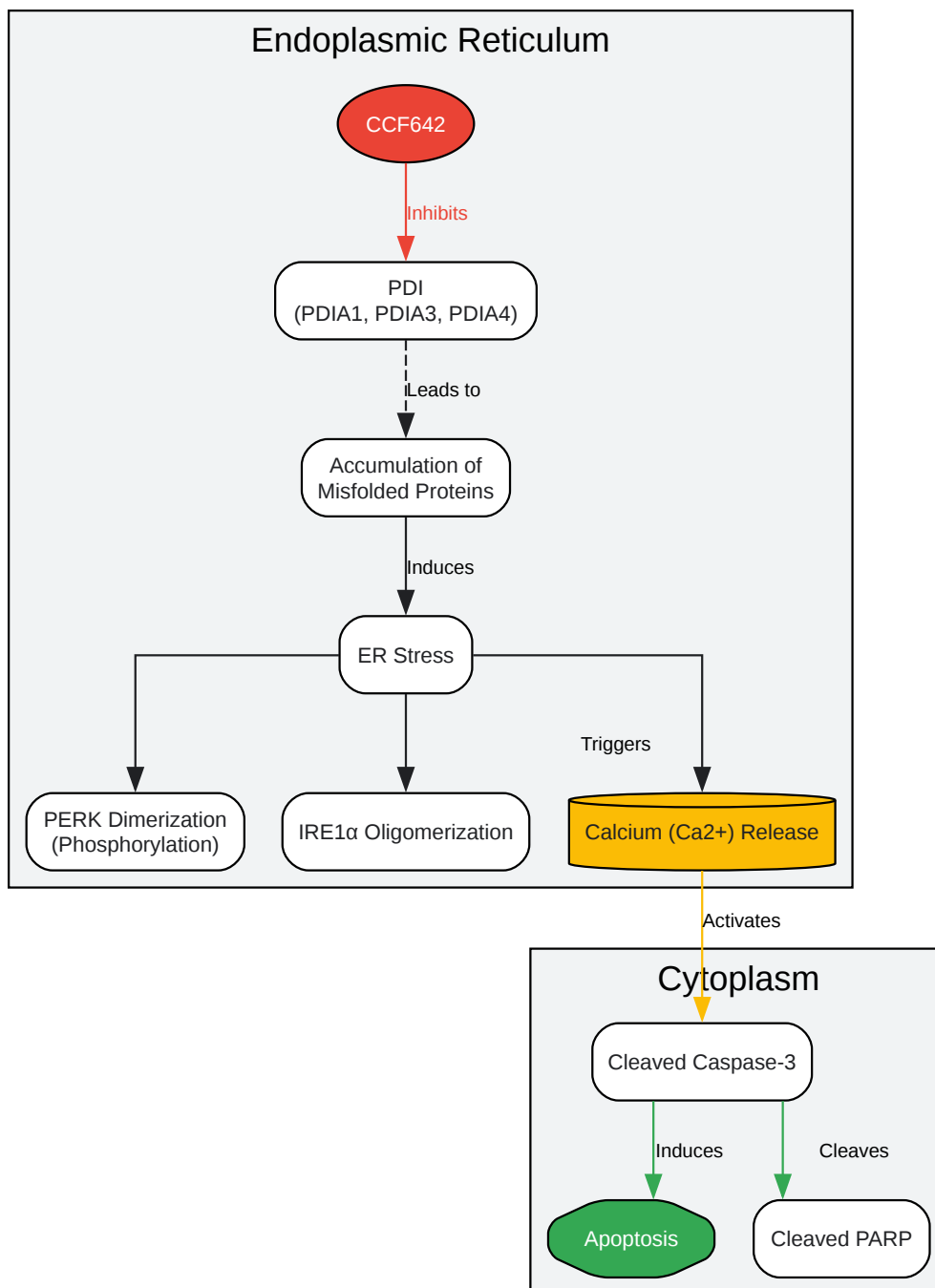
Protein Disulfide Isomerases (PDIs) are a family of enzymes crucial for the formation, isomerization, and reduction of disulfide bonds during protein folding within the ER.[6] Their inhibition can lead to an accumulation of misfolded proteins, inducing ER stress and subsequently apoptosis.[1][2] **CCF642** has emerged as a potent PDI inhibitor, demonstrating a favorable preclinical profile for the treatment of multiple myeloma.[1][3]

## Mechanism of Action

**CCF642** exerts its anti-cancer effects by inhibiting the reductase activity of PDI isoenzymes, including PDIA1, PDIA3, and PDIA4.[1][2] This inhibition leads to the accumulation of misfolded proteins within the ER, triggering the Unfolded Protein Response (UPR). The sustained ER stress activates downstream signaling pathways, including the phosphorylation of PERK and oligomerization of IRE1 $\alpha$ . [1][7] This cascade of events culminates in the release of calcium from the ER into the cytoplasm, which in turn activates pro-apoptotic pathways, leading to cleavage of caspase-3 and PARP, and ultimately, programmed cell death.[1][7] Computational modeling suggests a novel covalent binding mode for **CCF642** within the active-site CGHCK motifs of PDI.[1][2]

## Signaling Pathway of CCF642-Induced Apoptosis

## CCF642 Signaling Pathway

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Caption: **CCF642** inhibits PDI, leading to ER stress, calcium release, and apoptosis.

## Quantitative Preclinical Data

**Table 1: In Vitro Cytotoxicity of CCF642 in Multiple Myeloma Cell Lines**

Cell Line	IC50 (μM)
MM1.S	< 1
MM1.R	< 1
KMS-12-PE	< 1
KMS-12-BM	< 1
NCI-H929	< 1
U266	< 1
RPMI 8226	< 1
JJN-3	< 1
HRMM.09-luc	< 1
5TGM1-luc	< 1
Data summarized from Vatolin et al., 2016. <a href="#">[1]</a>	

**Table 2: In Vitro PDI Inhibition**

Compound	PDI Inhibition (IC50)
CCF642	~2.9 μM <a href="#">[8]</a>
PACMA 31	~100-fold less potent than CCF642 <a href="#">[1]</a>
LOC14	~100-fold less potent than CCF642 <a href="#">[1]</a>

**Table 3: In Vivo Efficacy of CCF642 in a Syngeneic Mouse Model of Multiple Myeloma (5TGM1-luc)**

Treatment Group	Median Survival	Tumor Burden (Day 23)
Vehicle Control	~28 days	High
CCF642 (10 mg/kg)	Significantly extended	Significantly lower luminescence
Bortezomib	Significantly extended	Significantly lower luminescence

Data summarized from Vatolin et al., 2016.[\[1\]](#)

## Experimental Protocols

### Cell Culture

Multiple myeloma cell lines (e.g., MM1.S, RPMI 8226, NCI-H929) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.[\[1\]](#)[\[5\]](#)

### In Vitro Cytotoxicity Assay

Cell viability was assessed using a luciferase-based ATP assay (CellTiter-Glo®). Cells were seeded in 96-well plates and treated with varying concentrations of **CCF642** for 72 hours. Luminescence was measured to determine the percentage of viable cells relative to a vehicle-treated control. IC<sub>50</sub> values were calculated using non-linear regression analysis.[\[1\]](#)

### PDI Reductase Activity Assay

The reductase activity of PDI was measured using a fluorescence-based assay with di-eosin-diglutathione (di-E-GSSG) as a substrate. The reduction of di-E-GSSG by PDI in the presence of DTT was monitored by measuring the increase in fluorescence. The inhibitory effect of **CCF642** was determined by pre-incubating recombinant human PDI with the compound before initiating the reaction.[\[1\]](#)

### Western Blot Analysis

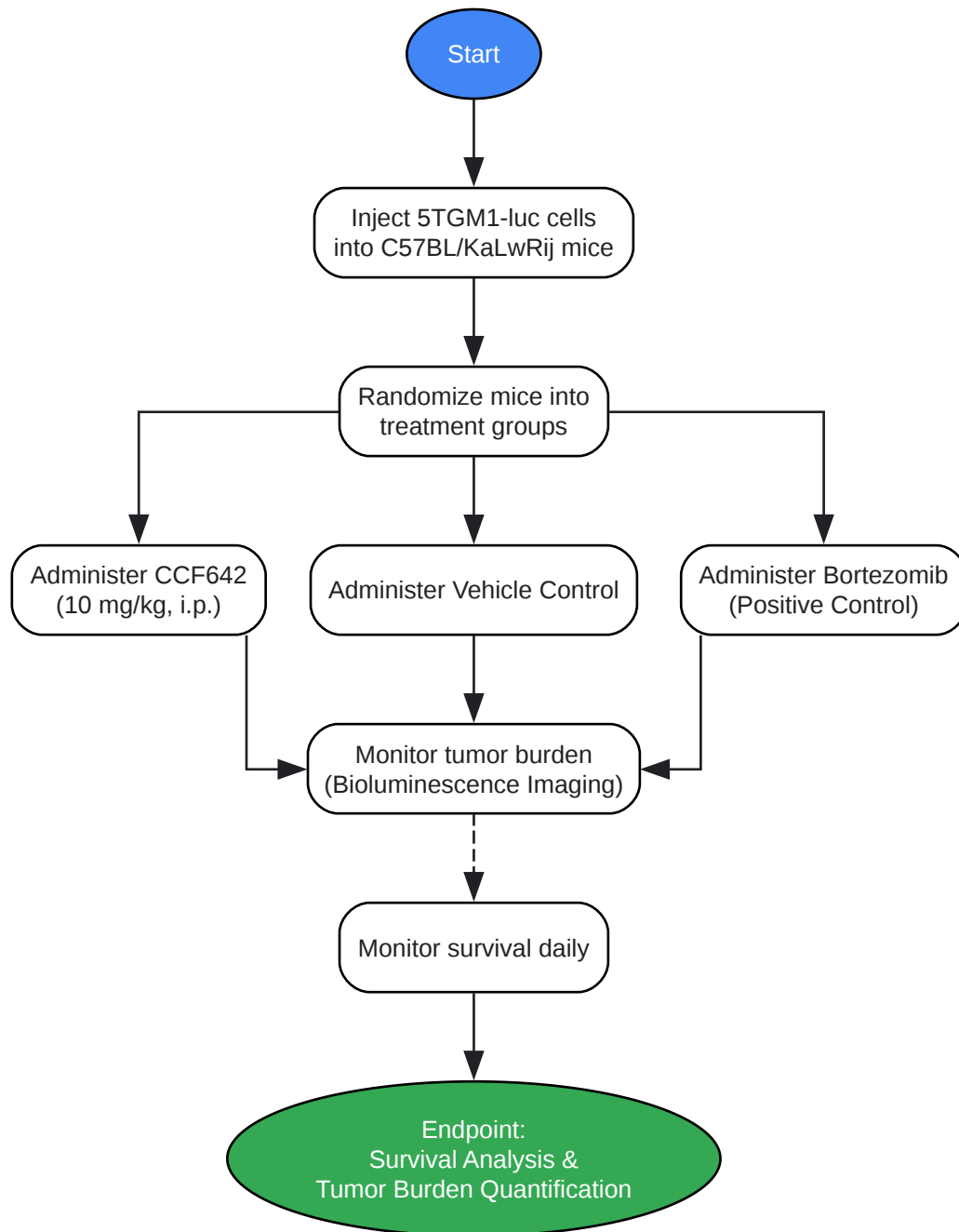
Cells were treated with **CCF642** for specified times, and whole-cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key proteins in the ER stress and apoptosis pathways (e.g., PERK, IRE1 $\alpha$ , cleaved caspase-3, PARP). HRP-conjugated secondary antibodies were used for detection by chemiluminescence.[1]

## In Vivo Efficacy Studies

C57BL/KaLwRij mice were injected intravenously with 5TGM1-luciferase expressing multiple myeloma cells. Treatment with **CCF642** (e.g., 10 mg/kg, intraperitoneally, three times a week) or vehicle control was initiated the following day.[1][8] Tumor burden was monitored by bioluminescence imaging after intraperitoneal injection of D-luciferin. Survival was monitored daily.[1]

## Experimental Workflow for In Vivo Efficacy Study

## In Vivo Efficacy Experimental Workflow



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Caption: Workflow for assessing the in vivo efficacy of **CCF642** in a mouse model.

## Conclusion and Future Directions

**CCF642** is a promising novel anti-cancer agent that targets the PDI family of enzymes, leading to ER stress-induced apoptosis in multiple myeloma cells.[1][2][3] Its potent in vitro and in vivo activity, comparable to the standard-of-care drug bortezomib, highlights its therapeutic potential.[1] Further preclinical development, including detailed toxicology and pharmacokinetic studies, is warranted to advance **CCF642** towards clinical investigation. Additionally, exploring the efficacy of **CCF642** in other cancer types characterized by high ER stress, such as pancreatic and breast cancer, could broaden its therapeutic application.[6][9] The development of more selective analogs of **CCF642**, such as **CCF642-34**, may offer improved potency and reduced off-target effects.[4][10]

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